molecular formula C12H18N4O2 B2994491 (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide CAS No. 2411334-93-3

(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide

Cat. No.: B2994491
CAS No.: 2411334-93-3
M. Wt: 250.302
InChI Key: UZBYRMPMPQGGNU-SNAWJCMRSA-N
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Description

(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a pyrimidinyl moiety, and a butenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Moiety: The pyrimidinyl group can be synthesized through the reaction of appropriate starting materials such as 2-methyl-4,6-dihydroxypyrimidine with methylating agents.

    Attachment of the Dimethylamino Group:

    Formation of the Butenamide Linkage: The final step involves the coupling of the pyrimidinyl moiety with a butenamide precursor under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide: shares structural similarities with other pyrimidinyl and butenamide derivatives.

    2-Aminoethyl methacrylate hydrochloride: Another compound with a similar functional group arrangement.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-9-13-7-10(12(18)15-9)8-14-11(17)5-4-6-16(2)3/h4-5,7H,6,8H2,1-3H3,(H,14,17)(H,13,15,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBYRMPMPQGGNU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=O)N1)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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